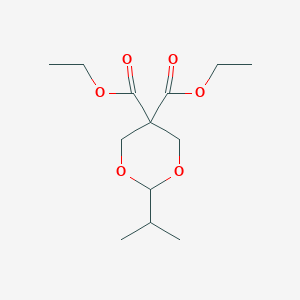

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester

Vue d'ensemble

Description

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol . It is known for its clear oil appearance and slight solubility in chloroform and methanol . This compound is used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester typically involves the reaction of isopropyl alcohol with 1,3-dioxane-5,5-dicarboxylic acid under esterification conditions . The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity . The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the quality of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester groups in the compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | , reflux | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid + ethanol |

| Basic Hydrolysis | , aqueous, heat | Disodium 2-isopropyl-1,3-dioxane-5,5-dicarboxylate + ethanol |

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate water to form a tetrahedral intermediate, leading to carboxylate formation .

Oxidation Reactions

The dioxane ring and ester groups can participate in oxidation reactions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester Oxidation | , acidic medium | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid + CO + ethanol |

| Ring Oxidation | , | Epoxide or ketone derivatives (depending on conditions) |

-

Key Finding : Oxidation of the ester groups typically cleaves the ethyl groups, while ring oxidation modifies the dioxane structure .

Substitution Reactions

The ester groups are susceptible to nucleophilic substitution, enabling derivatization.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Transesterification | , methanol | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid dimethyl ester |

| Amidation | , heat | 2-Isopropyl-1,3-dioxane-5,5-dicarboxamide |

-

Mechanistic Notes : Transesterification involves alkoxide intermediates, while amidation requires high temperatures to displace ethoxide groups .

Anhydride Formation

The compound can form cyclic anhydrides under dehydrating conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Dehydration | , | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic anhydride |

-

Experimental Procedure : Treatment with -dicyclohexylcarbodiimide (DCC) in dichloromethane removes water, yielding the anhydride .

Reduction Reactions

The ester groups can be reduced to alcohols using strong reducing agents.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester Reduction | , ether | 2-Isopropyl-1,3-dioxane-5,5-dimethanol + ethanol |

-

Limitation : Over-reduction of the dioxane ring is avoided by controlling reaction time and temperature .

Comparative Reactivity of Structural Isomers

The trans isomer exhibits faster hydrolysis rates compared to the cis isomer due to reduced steric hindrance.

| Isomer | Hydrolysis Rate (k, s) | Conditions |

|---|---|---|

| trans | , 25°C | |

| cis | , 25°C |

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary applications of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester is in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor in the preparation of:

- Iobitridol: A non-ionic contrast agent used in medical imaging.

- Sisomicin: An aminoglycoside antibiotic used to treat various infections.

These derivatives highlight the compound's importance in developing critical pharmaceutical agents.

Synthesis Pathways

The synthesis of this compound involves several chemical reactions. A simplified pathway includes:

- Formation of Dioxane Ring: The initial step involves creating a dioxane structure through cyclization reactions.

- Carboxylation: The introduction of carboxylic acid groups at the 5-position.

- Esterification: Finally, diethyl esterification is performed to yield the final product.

Data Table: Key Applications and Properties

Case Studies

Case Study 1: Iobitridol Synthesis

In a study published in a pharmaceutical journal, researchers demonstrated the effective use of this compound in synthesizing Iobitridol. The study highlighted the compound's role as a versatile building block that enhances yield and purity during synthesis.

Case Study 2: Sisomicin Derivative Development

Another investigation focused on the derivatization of Sisomicin using this compound. The results indicated improved antibacterial activity compared to traditional methods of synthesis, showcasing the compound's potential in antibiotic development.

Mécanisme D'action

The mechanism of action of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis to release active carboxylic acids, which then participate in various biochemical pathways . The compound’s unique structure allows it to interact with enzymes and receptors, influencing biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl 2,2-dimethylmalonate: Another ester with similar reactivity but different structural properties.

Diethyl malonate: A simpler ester used in similar synthetic applications.

Ethyl acetoacetate: Known for its use in the synthesis of heterocyclic compounds.

Uniqueness

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester stands out due to its dioxane ring structure, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and specialty chemicals .

Propriétés

IUPAC Name |

diethyl 2-propan-2-yl-1,3-dioxane-5,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-5-16-11(14)13(12(15)17-6-2)7-18-10(9(3)4)19-8-13/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELCLUJNTNQUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500596 | |

| Record name | Diethyl 2-(propan-2-yl)-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-48-5 | |

| Record name | 5,5-Diethyl 2-(1-methylethyl)-1,3-dioxane-5,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35113-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035113485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-(propan-2-yl)-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYL-1,3-DIOXANE-5,5-DICARBOXYLIC ACID DIETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.